5-Methoxybenzofurazan 3-oxide
Overview
Description
5-Methoxybenzofurazan 3-oxide is a benzofuroxan derivative with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . It is known for its unique chemical structure, which includes a benzofurazan ring substituted with a methoxy group at the 5-position and an oxide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methoxybenzofurazan 3-oxide involves the reaction of 4-methoxy-2-nitroaniline with sodium hypochlorite in the presence of potassium hydroxide . The reaction is carried out at a low temperature (around 5°C) to ensure the stability of the intermediate products. The resulting mixture is then filtered, and the solid product is collected and dried under vacuum to obtain this compound as a yellow solid with a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzofurazan 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce derivatives with different functional groups.
Scientific Research Applications
5-Methoxybenzofurazan 3-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxybenzofurazan 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology and related pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzofurazan 3-oxide: Similar in structure but with a chlorine atom instead of a methoxy group.
5-Methylbenzofurazan 1-oxide: Contains a methyl group at the 5-position instead of a methoxy group.
5-Hydroxybenzofurazan: Features a hydroxyl group at the 5-position.
Uniqueness
5-Methoxybenzofurazan 3-oxide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s behavior and interactions.
Properties
IUPAC Name |
5-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-11-5-2-3-6-7(4-5)9(10)12-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWFKHHSXPIDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=[N+](ON=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338337 | |
Record name | 5-Methoxybenzofurazan 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-06-9 | |
Record name | 5-Methoxybenzofurazan 3-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxybenzofurazan 3-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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